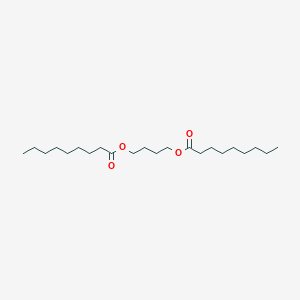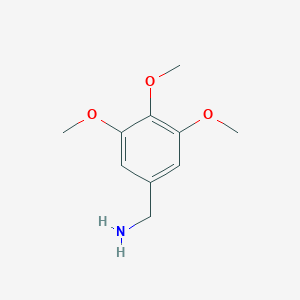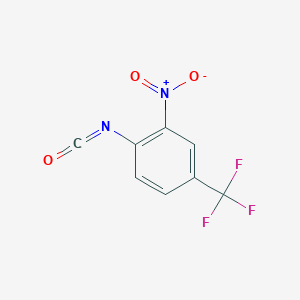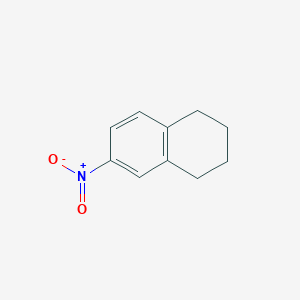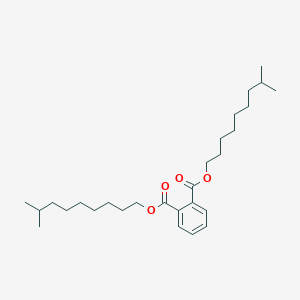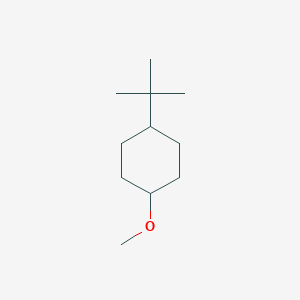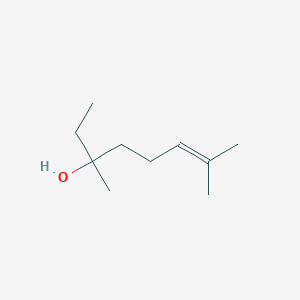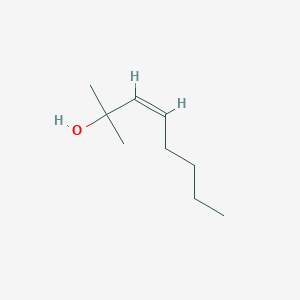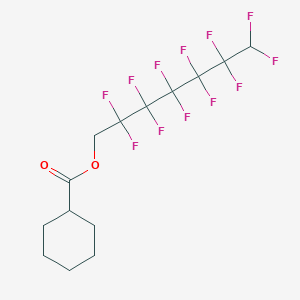
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate is a fluorinated compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the perfluoroalkyl carboxylates family and is commonly used as a surfactant in various industries. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate is not fully understood. However, it is believed that its unique fluorinated structure contributes to its surfactant properties. The fluorinated tail of the molecule is hydrophobic, while the carboxylate head is hydrophilic, allowing it to solubilize both hydrophobic and hydrophilic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate on living organisms are not well studied. However, studies have shown that perfluoroalkyl carboxylates can accumulate in the liver and kidneys of animals and humans, potentially leading to toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate in lab experiments include its ability to solubilize hydrophobic compounds, its low toxicity, and its stability in various environmental conditions. However, its high cost and limited availability may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate. One area of research is the development of new drug delivery systems using this compound as a surfactant. Another area of research is the use of this compound as a coating material for medical devices and water treatment membranes. Additionally, there is a need for more studies on the environmental fate and toxicity of this compound.
Synthesemethoden
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate involves the reaction of cyclohexanecarboxylic acid with 1-bromoperfluoroheptane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, at elevated temperatures. The product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate has been extensively studied for its potential applications in various fields. In the biomedical field, it has been used as a surfactant in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs. It has also been used as a coating material for medical devices to prevent biofouling and improve biocompatibility.
In the environmental field, this compound has been used as a surfactant in soil and water remediation processes due to its ability to solubilize hydrophobic contaminants. It has also been used as a coating material for membranes in water treatment systems to improve their fouling resistance.
Eigenschaften
CAS-Nummer |
18770-66-6 |
|---|---|
Produktname |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl cyclohexanecarboxylate |
Molekularformel |
C14H14F12O2 |
Molekulargewicht |
442.24 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl cyclohexanecarboxylate |
InChI |
InChI=1S/C14H14F12O2/c15-9(16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-28-8(27)7-4-2-1-3-5-7/h7,9H,1-6H2 |
InChI-Schlüssel |
YEMPQFJFKKYOLT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C1CCC(CC1)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonyme |
Cyclohexanecarboxylic acid 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



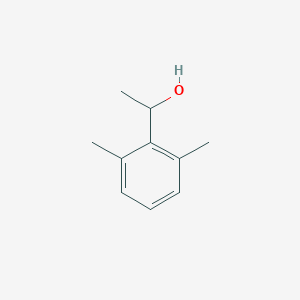
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
